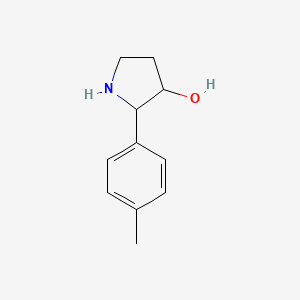
2-(4-Methylphenyl)pyrrolidin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)pyrrolidin-3-OL is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-methylphenyl group and a hydroxyl group at the 3-position. Pyrrolidines are widely used in medicinal chemistry due to their diverse biological activities and their ability to serve as versatile scaffolds for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)pyrrolidin-3-OL can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of 4-methylphenylpyrrolidin-3-one using a palladium catalyst. This method allows for the selective reduction of the carbonyl group to a hydroxyl group, yielding the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylphenyl)pyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(4-Methylphenyl)pyrrolidin-3-one.
Reduction: 2-(4-Methylphenyl)pyrrolidin-3-amine.
Substitution: 2-(4-Nitrophenyl)pyrrolidin-3-OL, 2-(4-Bromophenyl)pyrrolidin-3-OL.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)pyrrolidin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)pyrrolidin-3-OL involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound, which lacks the 4-methylphenyl and hydroxyl substituents.
2-(4-Methylphenyl)pyrrolidin-3-one: The oxidized form of 2-(4-Methylphenyl)pyrrolidin-3-OL.
2-(4-Methylphenyl)pyrrolidin-3-amine: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both the 4-methylphenyl group and the hydroxyl group, which confer specific chemical and biological properties. These substituents enhance its ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound in research and development .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-8-2-4-9(5-3-8)11-10(13)6-7-12-11/h2-5,10-13H,6-7H2,1H3 |
Clave InChI |
CFSBMQRIRVAQCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(CCN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine](/img/structure/B13174945.png)

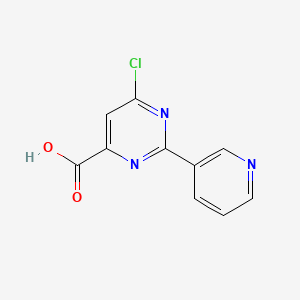
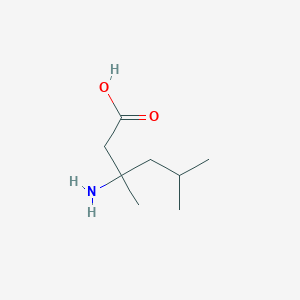
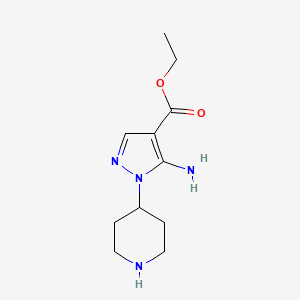
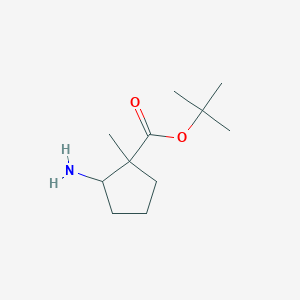
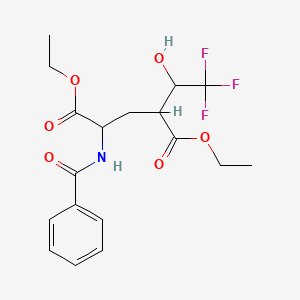

![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13175006.png)
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)

![Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13175030.png)

